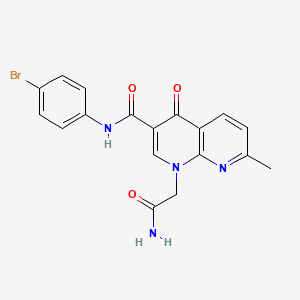![molecular formula C10H6Cl2N4O2 B2931246 5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-3-(furan-2-yl)-1,2,4-oxadiazole CAS No. 1219587-99-1](/img/structure/B2931246.png)
5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-3-(furan-2-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .Scientific Research Applications
Synthesis and Structural Analysis Research on derivatives of oxadiazole, such as 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, provides insights into the synthesis of related compounds from furan-2-carboxylic acid hydrazide. These compounds exhibit interesting thiol-thione tautomeric equilibria, essential for understanding the chemical behavior and potential applications of similar oxadiazole derivatives (Koparır, Çetin, & Cansiz, 2005).
Corrosion Inhibition Oxadiazole derivatives have been studied for their corrosion inhibition properties. A study on different oxadiazole derivatives showed their effectiveness in protecting mild steel in sulphuric acid, indicating their potential use in materials science for corrosion protection (Ammal, Prajila, & Joseph, 2018).
Biological and Pharmacological Properties Oxadiazole and its derivatives exhibit a wide range of biological activities. For instance, 1,3,4-oxadiazoles and 1,2,4-oxadiazoles are known for their antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities. These properties make them important synthons in new drug development (Siwach & Verma, 2020).
Antimicrobial Evaluation Synthetic efforts have led to the creation of 2,5 disubstituted 1,3,4-oxadiazole derivatives with significant antibacterial and antifungal activities. These derivatives have shown remarkable efficacy against pathogens like Staphylococcus aureus and Escherichia coli, highlighting their potential in developing new antimicrobial agents (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017).
Materials Science and Energetic Materials The synthesis of compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan for use as insensitive energetic materials shows the potential of oxadiazole derivatives in the development of safer, more stable explosive materials. These compounds exhibit moderate thermal stabilities and are less sensitive to impact and friction, making them suitable for applications requiring high energy density materials with enhanced safety profiles (Yu et al., 2017).
Anticancer and Antiangiogenic Effects Research on thioxothiazolidin-4-one derivatives containing oxadiazole groups has demonstrated potential anticancer and antiangiogenic effects in mouse models. These studies suggest the capability of oxadiazole derivatives to inhibit tumor growth and angiogenesis, offering a promising avenue for cancer therapy development (Chandrappa et al., 2010).
Mechanism of Action
The mechanism of action of imidazole derivatives is diverse and depends on their chemical structure and the target organism or cell. They have been found to interact with a variety of enzymes and receptors in cells, often resulting in the inhibition of a particular metabolic pathway or the modulation of signal transduction .
properties
IUPAC Name |
5-[(4,5-dichloroimidazol-1-yl)methyl]-3-(furan-2-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N4O2/c11-8-9(12)16(5-13-8)4-7-14-10(15-18-7)6-2-1-3-17-6/h1-3,5H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNBCYNORZQHKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NOC(=N2)CN3C=NC(=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

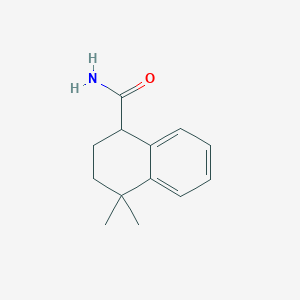
![1'-(4-Phenylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2931164.png)
![N-(1-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-2-oxo-2-phenylethyl)benzamide](/img/structure/B2931167.png)
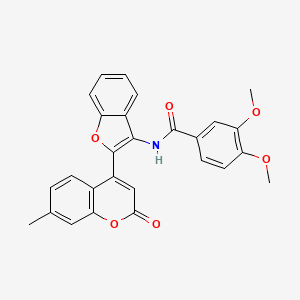
![[(2-Ethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2931170.png)
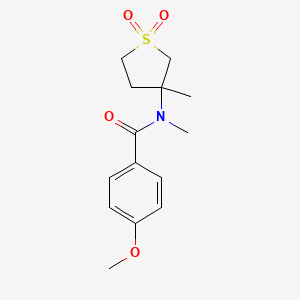
![Pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid](/img/structure/B2931173.png)
![2-(1-adamantyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2931175.png)
![2-Spiro[2.5]octan-6-ylethanol](/img/structure/B2931177.png)
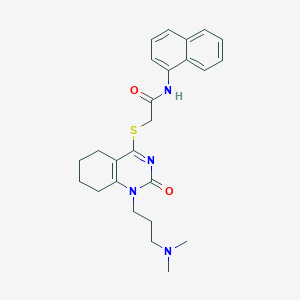
![3-{4-[4-(1-Piperidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine](/img/structure/B2931179.png)
![N-(3-chloro-4-methoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2931180.png)
